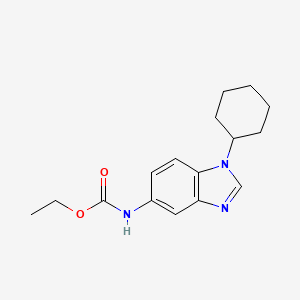
ethyl (1-cyclohexyl-1H-benzimidazol-5-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (1-cyclohexyl-1H-benzimidazol-5-yl)carbamate is a useful research compound. Its molecular formula is C16H21N3O2 and its molecular weight is 287.36 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 287.16337692 g/mol and the complexity rating of the compound is 357. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Analytical Methods and Environmental Monitoring
- A study described a multiresidue method for determining pesticides, including carbamate and benzimidazole fungicides, in fruits and vegetables, showcasing the compound's relevance in developing analytical techniques for food safety (Ortelli, Edder, & Corvi, 2004).
Antifungal Applications
- Ethylene-vinyl alcohol copolymers modified with benzimidazole carbamate demonstrated strong antifungal activity, suggesting potential use in materials science for creating antifungal surfaces or coatings (Park et al., 2001).
Antibacterial and Antimicrobial Research
- Arylidene benzimidazolylacetohydrazones were studied for their antibacterial activity, offering insights into the chemical framework's potential in developing new antimicrobial agents (El-kilany et al., 2014).
Mechanochemical Synthesis of Carbamates
- A study on the mechanochemical synthesis of carbamates using 1,1′-carbonyldiimidazole highlights innovative approaches to sustainable chemical synthesis, potentially applicable to related compounds (Lanzillotto et al., 2015).
Food Safety and Toxicology
- Ethyl carbamate's presence in fermented foods and beverages has been studied for its carcinogenic potential, emphasizing the importance of monitoring and mitigating this compound in food products (Gowd et al., 2018).
Nanoparticle Delivery Systems
- Solid lipid nanoparticles and polymeric nanocapsules have been explored for the sustained release of carbendazim (a benzimidazole carbamate) in agricultural applications, suggesting the potential for similar compounds in controlled release systems (Campos et al., 2015).
Electrochemical and Electrochromic Properties
- The introduction of different acceptor groups in polycarbazole derivatives affects their electrochemical and electrochromic properties, relevant for materials science and electronic applications (Hu et al., 2013).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
ethyl N-(1-cyclohexylbenzimidazol-5-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-2-21-16(20)18-12-8-9-15-14(10-12)17-11-19(15)13-6-4-3-5-7-13/h8-11,13H,2-7H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHQFOOVNQHEBGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC2=C(C=C1)N(C=N2)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{4-[4-(2-furoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5575584.png)
methanone](/img/structure/B5575591.png)
![2-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-N-(2-methylphenyl)-2-oxoacetamide](/img/structure/B5575597.png)
![2-{[(4-biphenylyloxy)acetyl]amino}benzamide](/img/structure/B5575605.png)
![8-fluoro-N-[1-(3-isobutyl-1,2,4-oxadiazol-5-yl)ethyl]-2-quinolinecarboxamide](/img/structure/B5575622.png)
![Ethyl 8-methoxy-4-[(4-methylphenyl)amino]quinoline-3-carboxylate](/img/structure/B5575633.png)
![5-[(4,6-Dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]-2-methoxybenzoic acid](/img/structure/B5575643.png)


![N'-[3-methoxy-4-(1-naphthylmethoxy)benzylidene]benzenesulfonohydrazide](/img/structure/B5575656.png)
![1-[(2,5-diethoxy-4-methylphenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B5575657.png)
![N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-1-(4-fluorophenyl)cyclopropanecarboxamide](/img/structure/B5575677.png)

